molecular formula C17H16O6 B14730315 1,3-Benzodioxol-5-yl-(3,4,5-trimethoxyphenyl)methanone CAS No. 6327-54-4

1,3-Benzodioxol-5-yl-(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B14730315
CAS No.: 6327-54-4
M. Wt: 316.30 g/mol
InChI Key: OIUSXYOSZDCLLJ-UHFFFAOYSA-N
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Description

5-(3,4,5-Trimethoxybenzoyl)-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring substituted with a 3,4,5-trimethoxybenzoyl group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4,5-Trimethoxybenzoyl)-1,3-benzodioxole typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 1,3-benzodioxole in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. Common bases used in this reaction include pyridine or triethylamine.

Industrial Production Methods

On an industrial scale, the production of 3,4,5-trimethoxybenzoyl chloride, a key intermediate, can be achieved through the bromination of p-cresol followed by nucleophilic substitution with sodium methoxide . The resulting product is then reacted with 1,3-benzodioxole under controlled conditions to yield 5-(3,4,5-Trimethoxybenzoyl)-1,3-benzodioxole.

Chemical Reactions Analysis

Types of Reactions

5-(3,4,5-Trimethoxybenzoyl)-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield the corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(3,4,5-Trimethoxybenzoyl)-1,3-benzodioxole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,4,5-Trimethoxybenzoyl)-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. For example, it has been shown to inhibit the growth of tumor cell lines by interfering with microtubule dynamics .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzoic acid: This compound is structurally similar and also contains the trimethoxybenzene moiety.

    3,4,5-Trimethoxybenzaldehyde: Another related compound with similar functional groups.

    3,4,5-Trimethoxybenzyl alcohol: Shares the trimethoxybenzene structure but differs in the functional group attached.

Uniqueness

5-(3,4,5-Trimethoxybenzoyl)-1,3-benzodioxole is unique due to the presence of both the benzodioxole ring and the 3,4,5-trimethoxybenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

6327-54-4

Molecular Formula

C17H16O6

Molecular Weight

316.30 g/mol

IUPAC Name

1,3-benzodioxol-5-yl-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C17H16O6/c1-19-14-7-11(8-15(20-2)17(14)21-3)16(18)10-4-5-12-13(6-10)23-9-22-12/h4-8H,9H2,1-3H3

InChI Key

OIUSXYOSZDCLLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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